molecular formula C11H11ClO4 B14628956 4-(Chlorocarbonyl)phenyl propyl carbonate CAS No. 57373-82-7

4-(Chlorocarbonyl)phenyl propyl carbonate

Cat. No.: B14628956
CAS No.: 57373-82-7
M. Wt: 242.65 g/mol
InChI Key: STJPHDBYBWIJAQ-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl propyl carbonate is an organic compound characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a propyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl propyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with propyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(Chlorocarbonyl)phenol+Propyl chloroformate4-(Chlorocarbonyl)phenyl propyl carbonate+HCl\text{4-(Chlorocarbonyl)phenol} + \text{Propyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-(Chlorocarbonyl)phenol+Propyl chloroformate→4-(Chlorocarbonyl)phenyl propyl carbonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl propyl carbonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form 4-(Chlorocarbonyl)phenol and propyl alcohol.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) at room temperature.

    Hydrolysis: Water or aqueous acid/base solutions at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl propyl carbonates.

    Hydrolysis: 4-(Chlorocarbonyl)phenol and propyl alcohol.

    Reduction: 4-(Hydroxymethyl)phenyl propyl carbonate.

Scientific Research Applications

4-(Chlorocarbonyl)phenyl propyl carbonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of polymers and coatings with specific properties.

    Pharmaceuticals: It can be used in the development of prodrugs, where the carbonate group is cleaved to release the active drug.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions involving carbonate esters.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl propyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of substituted phenyl propyl carbonates. The carbonate moiety can also undergo hydrolysis or reduction, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorocarbonyl)phenyl methyl carbonate
  • 4-(Chlorocarbonyl)phenyl ethyl carbonate
  • 4-(Chlorocarbonyl)phenyl butyl carbonate

Uniqueness

4-(Chlorocarbonyl)phenyl propyl carbonate is unique due to its specific combination of a chlorocarbonyl group and a propyl carbonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and material science.

Properties

CAS No.

57373-82-7

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) propyl carbonate

InChI

InChI=1S/C11H11ClO4/c1-2-7-15-11(14)16-9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3

InChI Key

STJPHDBYBWIJAQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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